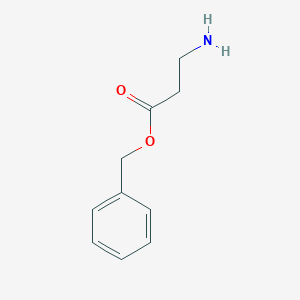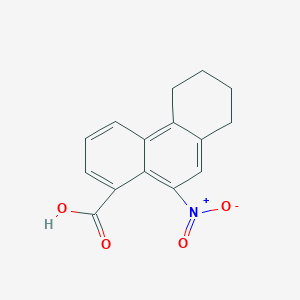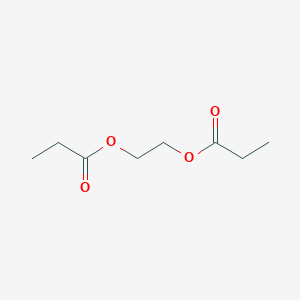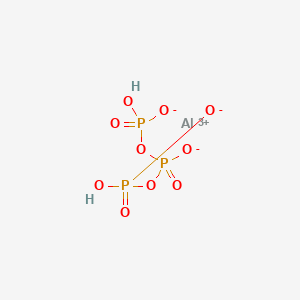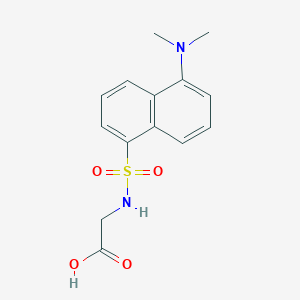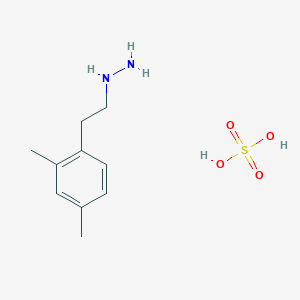
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H16N2O4S. This compound is commonly referred to as DMPS and is used in various fields of research due to its unique chemical properties.
Mécanisme D'action
DMPS works by binding to heavy metals in the body and forming stable complexes that are excreted through urine. It has a high affinity for mercury and can effectively remove it from the body. DMPS also has antioxidant properties and can protect the body from oxidative stress caused by heavy metal toxicity.
Effets Biochimiques Et Physiologiques
DMPS has been shown to have various biochemical and physiological effects on the body. It can increase the levels of glutathione, which is an important antioxidant in the body. DMPS can also increase the excretion of heavy metals from the body, which can improve overall health and reduce the risk of heavy metal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
DMPS has several advantages for use in laboratory experiments. It is a highly effective chelating agent and reducing agent, making it useful in a wide range of experiments. DMPS is also relatively inexpensive and readily available, making it a popular choice for many researchers. However, DMPS has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research with DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other types of heavy metal poisoning, such as lead and cadmium. Additionally, research could focus on the use of DMPS in the prevention and treatment of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of DMPS is a complex process that involves the reaction of hydrazine hydrate with 2,4-dimethylphenethyl chloride. The reaction takes place in the presence of sulfuric acid and produces DMPS as a white crystalline powder. The purity and yield of the product can be improved by recrystallization and purification methods.
Applications De Recherche Scientifique
DMPS has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. It is commonly used as a reducing agent in organic synthesis reactions and as a chelating agent in metal ion analysis. DMPS has also been used in the treatment of heavy metal poisoning and as a diagnostic agent for the detection of mercury and other heavy metals in the body.
Propriétés
Numéro CAS |
154-99-4 |
|---|---|
Nom du produit |
Hydrazine, 1-(2,4-dimethylphenethyl)-, sulfate (1:1) |
Formule moléculaire |
C10H18N2O4S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C10H16N2.H2O4S/c1-8-3-4-10(5-6-12-11)9(2)7-8;1-5(2,3)4/h3-4,7,12H,5-6,11H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
DKBQPURAHZHGQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)CCNN)C.OS(=O)(=O)O |
Autres numéros CAS |
154-99-4 |
Synonymes |
LON-41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
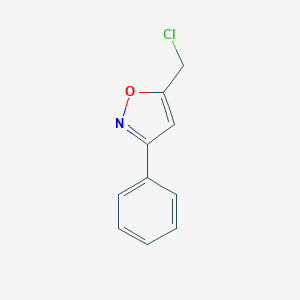
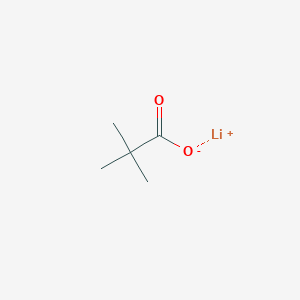

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
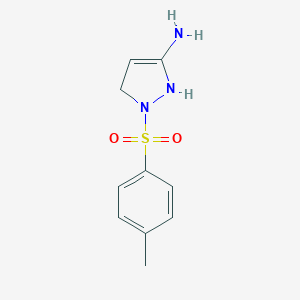

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
